An In-depth Technical Guide to 5-Ethynylpyrimidin-2-amine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 5-Ethynylpyrimidin-2-amine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-ethynylpyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its molecular structure, predicted chemical properties, and detail a robust synthetic methodology. This document is intended to serve as a valuable resource for researchers exploring the potential of this and related molecules in their work.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in the world of organic and medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological importance is paramount.[1] This inherent bio-relevance has inspired chemists to explore a vast chemical space of substituted pyrimidines, leading to the discovery of a wide array of therapeutic agents with diverse activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The introduction of an ethynyl group at the 5-position of the 2-aminopyrimidine scaffold creates a molecule with unique electronic and steric properties, offering a versatile building block for further chemical elaboration. The terminal alkyne is a particularly useful functional handle for reactions such as the Sonogashira coupling and click chemistry, allowing for the construction of complex molecular architectures.[4]
Molecular Structure and Identification
5-Ethynylpyrimidin-2-amine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It is substituted with an amino group at the 2-position and an ethynyl group at the 5-position.
Molecular Formula: C₆H₅N₃[5]
Molecular Weight: 119.12 g/mol [5]
CAS Number: 857265-74-8[5]
Canonical SMILES: C1=C(C#C)N=C(N)N=C1
InChI Key: QZCOCXUODHDEBT-UHFFFAOYSA-N
Molecular Structure Diagram
Caption: 2D structure of 5-Ethynylpyrimidin-2-amine.
Physicochemical Properties (Predicted)
While experimental data for 5-ethynylpyrimidin-2-amine is not extensively reported in the literature, we can predict its physicochemical properties based on its structure and data from analogous compounds such as 2-aminopyrimidine and 5-ethynylpyridine-2-amine.
| Property | Predicted Value | Rationale/Comments |
| Melting Point (°C) | 140 - 160 | The presence of the amino group allows for hydrogen bonding, suggesting a relatively high melting point for a molecule of this size. 2-Aminopyrimidine has a melting point of 126 °C. The ethynyl group may increase crystal lattice packing efficiency. |
| Boiling Point (°C) | > 300 (decomposes) | Expected to be high due to polarity and hydrogen bonding. Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane). | The polar pyrimidine ring and amino group will confer solubility in polar solvents.[2] The ethynyl group is non-polar, but its effect on overall solubility is likely to be minor. |
| pKa (of the conjugate acid) | 3.0 - 4.0 | The pKa of 2-aminopyrimidine is approximately 3.5. The electron-withdrawing nature of the ethynyl group is expected to slightly decrease the basicity of the ring nitrogens. |
Spectroscopic Characterization (Expected)
The following sections describe the expected spectroscopic features of 5-ethynylpyrimidin-2-amine based on the analysis of its functional groups and comparison with related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple and characteristic.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H4, H6 | 8.0 - 8.5 | Singlet | N/A | These two protons on the pyrimidine ring are chemically equivalent and are expected to appear as a single sharp peak in the aromatic region. |
| NH₂ | 5.0 - 6.0 | Broad Singlet | N/A | The chemical shift of the amino protons can be variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with residual water.[6] |
| C≡C-H | 3.0 - 3.5 | Singlet | N/A | The acetylenic proton is expected to appear as a sharp singlet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | --- | | C2 | 160 - 165 | Carbon bearing the amino group. | | C4, C6 | 155 - 160 | Chemically equivalent carbons on the pyrimidine ring. | | C5 | 100 - 110 | Carbon attached to the ethynyl group. | | C ≡CH | 80 - 90 | Quaternary alkyne carbon. | | C≡C H | 70 - 80 | Terminal alkyne carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amino and ethynyl functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Notes |
| N-H | 3300 - 3500 | Asymmetric and symmetric stretching | Primary amines typically show two bands in this region.[7] |
| C≡C-H | 3250 - 3350 | Stretching | A sharp, strong band characteristic of a terminal alkyne. |
| C≡C | 2100 - 2150 | Stretching | A sharp, medium-intensity band. |
| N-H | 1600 - 1650 | Bending (scissoring) | A strong band.[7] |
| C=N, C=C | 1400 - 1600 | Ring stretching | Multiple bands are expected in the aromatic region. |
| C-N | 1250 - 1350 | Stretching | Aromatic amine C-N stretch.[7] |
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak.
| Ion | Expected m/z | Notes |
| [M]⁺ | 119.05 | The molecular ion peak. |
| [M+H]⁺ | 120.06 | The protonated molecular ion, commonly observed in electrospray ionization (ESI). |
Synthesis of 5-Ethynylpyrimidin-2-amine
A robust and versatile method for the synthesis of 5-ethynylpyrimidin-2-amine is a two-step procedure involving a Sonogashira cross-coupling reaction followed by deprotection.
Overall Synthetic Scheme
Caption: Two-step synthesis of 5-Ethynylpyrimidin-2-amine.
Step 1: Sonogashira Coupling
The first step involves the palladium- and copper-co-catalyzed cross-coupling of a 5-halo-2-aminopyrimidine (typically 2-amino-5-iodopyrimidine for higher reactivity) with a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene). The TMS group serves to protect the terminal alkyne, preventing self-coupling reactions.
Reaction Mechanism: Sonogashira Coupling
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Experimental Protocol (Representative)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-iodopyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).
-
Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq).
-
Addition of Alkyne: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford 5-((trimethylsilyl)ethynyl)pyrimidin-2-amine.
Step 2: Deprotection of the Silyl Group
The final step is the removal of the trimethylsilyl protecting group to yield the terminal alkyne. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Experimental Protocol (Representative)
-
Dissolution: Dissolve 5-((trimethylsilyl)ethynyl)pyrimidin-2-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Addition of Deprotecting Agent: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain 5-ethynylpyrimidin-2-amine.
Chemical Reactivity and Potential Applications
The chemical reactivity of 5-ethynylpyrimidin-2-amine is dictated by its three key functional components: the pyrimidine ring, the amino group, and the ethynyl group.
-
Pyrimidine Ring: The pyrimidine ring can undergo electrophilic substitution, although it is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atoms. It can also participate in nucleophilic aromatic substitution, particularly if further activated with electron-withdrawing groups or by N-oxidation.
-
Amino Group: The 2-amino group is a versatile functional handle for a variety of transformations, including N-alkylation, N-acylation, and the formation of ureas and thioureas. It also acts as an activating group for electrophilic substitution on the pyrimidine ring.
-
Ethynyl Group: The terminal alkyne is a highly valuable functional group for carbon-carbon bond formation. It can readily participate in:
-
Sonogashira Couplings: Further coupling with aryl or vinyl halides to extend the conjugated system.
-
Click Chemistry (CuAAC): Copper-catalyzed azide-alkyne cycloaddition to form triazoles, a common linker in medicinal chemistry.
-
Hydration: To form the corresponding methyl ketone.
-
Reduction: To yield the corresponding ethyl or ethenyl-substituted pyrimidine.
-
Applications in Drug Discovery
The 2-aminopyrimidine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates.[3] The introduction of the 5-ethynyl group provides a vector for modifying the molecule's properties and exploring structure-activity relationships (SAR). Potential therapeutic areas for derivatives of 5-ethynylpyrimidin-2-amine include:
-
Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core that forms key hydrogen bonding interactions with the hinge region of the kinase active site. The 5-position is often a point of diversification to achieve potency and selectivity.
-
Antiviral Agents: 5-Substituted pyrimidine nucleoside analogs are a well-known class of antiviral drugs. Non-nucleoside pyrimidine derivatives have also shown promise as antiviral agents.
-
Anticancer Agents: The antiproliferative activity of substituted pyrimidines is well-documented, with mechanisms of action including the inhibition of tubulin polymerization and other key cellular processes.[8]
-
Antimicrobial Agents: Pyrimidine derivatives have been extensively investigated for their antibacterial and antifungal activities.[2][9]
Safety and Handling
As with any chemical, 5-ethynylpyrimidin-2-amine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for the analogous 5-ethynylpyridin-2-amine, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8]
Conclusion
5-Ethynylpyrimidin-2-amine is a valuable and versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Its straightforward synthesis via Sonogashira coupling and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds. This guide has provided a comprehensive overview of its structure, predicted properties, and a representative synthetic protocol to aid researchers in their exploration of this promising chemical entity.
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